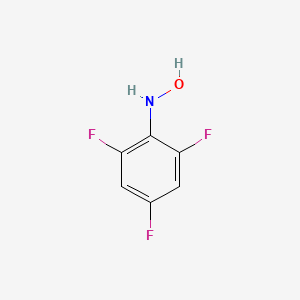

2,4,6-Trifluoro-N-hydroxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

163734-00-7 |

|---|---|

Molecular Formula |

C6H4F3NO |

Molecular Weight |

163.10 g/mol |

IUPAC Name |

N-(2,4,6-trifluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H4F3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |

InChI Key |

OSVZCOCKZWZBMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)NO)F)F |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Elucidation of 2,4,6 Trifluoro N Hydroxyaniline

Fundamental Reactivity Patterns of the N-Hydroxyl and Aromatic Trifluorine Moieties

The chemical behavior of 2,4,6-Trifluoro-N-hydroxyaniline is dictated by the electronic properties of its two key functional groups: the N-hydroxyl moiety and the trifluorinated benzene (B151609) ring. The three fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the aromatic ring, significantly influencing its reactivity.

The N-hydroxyl group is susceptible to both oxidation and reduction reactions. Oxidation can lead to the formation of nitroso or nitro compounds, which are valuable intermediates in organic synthesis. The specific outcome often depends on the oxidizing agent and reaction conditions. For instance, mild oxidizing agents might selectively yield the corresponding nitroso derivative, while stronger oxidants could lead to the nitro compound.

Conversely, the reduction of the N-hydroxyl group can produce the corresponding aniline (B41778). This transformation is a critical step in the synthesis of various substituted anilines. The choice of reducing agent is crucial for achieving high yields and selectivity.

Table 1: Potential Oxidation and Reduction Reactions of the N-Hydroxyl Group

| Transformation | Reagent Category | Potential Product |

| Oxidation | Mild Oxidizing Agents | 2,4,6-Trifluoronitrosobenzene |

| Oxidation | Strong Oxidizing Agents | 1,3,5-Trifluoro-2-nitrobenzene |

| Reduction | Reducing Agents | 2,4,6-Trifluoroaniline (B1293507) |

The trifluorinated aromatic ring in this compound is highly electron-deficient. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles can attack the carbon atoms bearing the fluorine substituents, leading to their displacement. The positions ortho and para to the N-hydroxyamino group are particularly activated towards nucleophilic attack.

On the other hand, the electron-poor nature of the ring makes electrophilic aromatic substitution reactions challenging. The strong deactivating effect of the three fluorine atoms significantly reduces the ring's nucleophilicity, requiring harsh reaction conditions and potent electrophiles for any substitution to occur.

Derivatization and Functionalization Strategies

The unique reactivity of this compound allows for a variety of derivatization and functionalization strategies, enabling the synthesis of a diverse range of novel compounds.

The nitrogen atom of the N-hydroxyl group is a nucleophilic center and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to deprotonate the hydroxyl group and enhance nucleophilicity. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group. mdpi.com These reactions provide a straightforward route to a wide array of N-substituted derivatives with potentially altered biological or chemical properties.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Methyl Iodide | N-methoxy-2,4,6-trifluoroaniline derivative |

| N-Acylation | Acetyl Chloride | N-acetoxy-2,4,6-trifluoroaniline derivative |

Note: The examples provided are based on general principles of N-alkylation and N-acylation of hydroxylamines. nih.govmdpi.com Specific conditions for this compound would require experimental optimization.

While electrophilic aromatic substitution is disfavored, the potential for C-H functionalization on the polyfluorinated ring exists, particularly through modern synthetic methodologies. Directed C-H activation, where the N-hydroxyamino group or a derivative thereof acts as a directing group, could enable the selective introduction of functional groups at the C-H positions of the ring. However, the high electron deficiency of the ring remains a significant hurdle. Nucleophilic aromatic substitution, as mentioned earlier, is a more probable pathway for modifying the aromatic core.

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an activated aromatic ring, makes it an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of fluorinated benzofuroxans, benzoxadiazoles, or other related heterocyclic scaffolds. nih.govresearchgate.net These reactions are often promoted by thermal or chemical means and can proceed through various mechanistic pathways, including intramolecular nucleophilic aromatic substitution. The resulting fluorinated heterocycles are of significant interest due to their potential biological activities. nih.gov

For instance, dehydration of the N-hydroxyamino group could lead to a nitrene intermediate, which could then undergo intramolecular cyclization. Alternatively, under basic conditions, the N-hydroxyl group could be deprotonated, and the resulting anion could act as an intramolecular nucleophile, attacking one of the fluorinated positions on the ring to form a heterocyclic system.

Mechanistic Investigations of Key Transformations Involving this compound

The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a highly functionalized molecule like this compound, mechanistic investigations reveal the intricate details of bond formation and cleavage, the influence of its unique electronic structure, and the nature of transient species that dictate the reaction's course and outcome.

Elucidation of Reaction Pathways (e.g., [4+1] Heterocyclizations)

The reaction pathways involving this compound are diverse, with cycloaddition reactions representing a key class of transformations for the construction of heterocyclic systems. While the Diels-Alder, or [4+2] cycloaddition, is a widely studied reaction for forming six-membered rings, other cycloadditions like [4+1] heterocyclizations offer routes to five-membered heterocycles. wikipedia.orglibretexts.org

In the context of this compound, a plausible [4+1] heterocyclization pathway would involve its in-situ oxidation to the corresponding 2,4,6-trifluoronitrosobenzene. This nitroso compound can then act as a 4-atom component (aza-diene) in a reaction with a carbene source, which serves as the 1-atom component.

The general mechanism for such a reaction can be outlined as follows:

Formation of the Aza-diene: this compound is oxidized to the highly reactive 2,4,6-trifluoronitrosobenzene. This step is crucial as the nitroso group is the key functionality for the cycloaddition.

Generation of the Carbene: A suitable precursor, such as a diazo compound, generates a carbene species upon thermal or photochemical activation.

Cycloaddition: The electron-deficient aza-diene (2,4,6-trifluoronitrosobenzene) reacts with the carbene in a concerted or stepwise fashion to form a five-membered heterocyclic ring, specifically an oxadiazoline derivative. The high electrophilicity of the nitroso group, enhanced by the electron-withdrawing trifluoro-substituted ring, facilitates this reaction.

While specific studies on [4+1] heterocyclizations of this compound are not extensively documented, the principles of cycloaddition reactions suggest this as a viable pathway for synthesizing novel fluorinated heterocycles. wikipedia.orgresearchgate.net The reaction's feasibility is supported by the known reactivity of nitrosoarenes in similar cycloadditions.

Identification and Role of Transient Intermediates in Reaction Progression

The chemical transformations of this compound are often mediated by short-lived, highly reactive transient intermediates. The identification and understanding of these species are paramount for elucidating reaction mechanisms.

A key transient intermediate in many reactions involving this compound is the corresponding 2,4,6-trifluoronitrosobenzene . This intermediate is typically formed through the oxidation of the N-hydroxyaniline precursor. rsc.org The high reactivity of nitroso compounds makes them difficult to isolate but crucial as intermediates in various synthetic transformations. nih.gov

The formation of the nitroso intermediate can be represented as: C₆H₂(F₃)NHOH + [O] → C₆H₂(F₃)NO + H₂O

Once formed, this electrophilic nitroso intermediate can participate in several subsequent reactions:

Diels-Alder Reactions: It can act as a heterodienophile in [4+2] cycloadditions with conjugated dienes to form six-membered heterocyclic rings.

Ene Reactions: It can react with alkenes possessing an allylic hydrogen in an ene reaction.

Nucleophilic Attack: The electrophilic nitrogen atom of the nitroso group is susceptible to attack by various nucleophiles. researchgate.net

The trifluorinated aromatic ring significantly influences the stability and reactivity of the nitroso intermediate. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the nitroso group, making it a more reactive species compared to non-fluorinated nitrosobenzenes.

Stereochemical Control and Diastereoselectivity in Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.org When these reactions generate new stereocenters, controlling the stereochemical outcome is a significant challenge and a primary focus of synthetic research. nih.gov

In hypothetical multi-component reactions involving this compound or its derivatives, achieving stereochemical control would depend on several factors. The fluorine atoms on the aromatic ring can exert significant stereoelectronic effects that influence the transition state geometry of the reaction. beilstein-journals.org

For instance, in a multi-component reaction where an imine is formed from 2,4,6-trifluoroaniline (derived from the N-hydroxyaniline), the stereochemistry of a subsequent nucleophilic addition to the imine could be influenced by the fluorinated ring. The bulky and electron-withdrawing fluorine atoms can direct the approach of the nucleophile, leading to a preference for one diastereomer over another.

The principles of stereochemical control in MCRs often rely on:

Substrate Control: The inherent stereochemistry of the starting materials dictates the stereochemical outcome.

Reagent Control: The use of chiral reagents or catalysts creates a chiral environment that favors the formation of one stereoisomer.

Diastereoselective Induction: In reactions involving chiral auxiliaries, the auxiliary group directs the formation of a specific stereoisomer, which can then be removed.

While specific examples of MCRs with this compound demonstrating high diastereoselectivity are not prevalent in the literature, the unique electronic and steric properties conferred by the trifluoro-substitution make it an intriguing substrate for such investigations. nih.gov

Structure-Reactivity Relationships in Fluorinated N-Hydroxyanilines

The relationship between the chemical structure of a molecule and its reactivity is a cornerstone of organic chemistry. In the case of fluorinated N-hydroxyanilines, the number and position of fluorine atoms on the aromatic ring dramatically alter the molecule's electronic and steric properties, thereby influencing its reactivity in predictable ways.

Electronic and Steric Effects of Trifluoro-Substitution on Reactivity

The three fluorine atoms on the aromatic ring of this compound exert profound electronic and steric effects that modulate its reactivity compared to unsubstituted N-hydroxyaniline.

Electronic Effects:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

Mesomeric Effect: Fluorine also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the +M effect is weak and is overshadowed by the strong -I effect.

Acidity and Basicity: The electron-withdrawing nature of the trifluoro-substituents increases the acidity of the N-OH proton and decreases the basicity of the nitrogen atom. nih.gov

Steric Effects:

Steric Hindrance: The fluorine atoms at the ortho positions (2 and 6) create steric hindrance around the N-hydroxyamino group. This can impede the approach of bulky reagents and influence the regioselectivity of reactions involving the nitrogen atom.

Conformational Preferences: The presence of fluorine can lead to specific conformational preferences due to stereoelectronic interactions like the gauche effect. beilstein-journals.org These preferences can influence the molecule's shape and how it interacts with other reactants.

These combined effects make this compound a unique building block. For example, the enhanced electrophilicity of the corresponding nitroso intermediate, as discussed earlier, is a direct consequence of the electronic effects of the trifluoro-substitution.

Interactive Table: Comparison of Properties

| Property | Aniline | 2,4,6-Trifluoroaniline | Effect of Trifluoro-Substitution |

| pKa of Conjugate Acid | ~4.6 | Significantly Lower | Decreased basicity of nitrogen |

| Nucleophilicity of N | Moderate | Significantly Lower | Reduced reactivity towards electrophiles |

| Electron Density of Ring | High | Low | Deactivated towards electrophilic attack |

| Steric Hindrance at N | Low | High | Can influence reaction rates and selectivity |

Quantitative Structure-Reactivity Correlations (e.g., Hammett Analysis)

To quantify the electronic effects of substituents on the reactivity of aromatic compounds, linear free-energy relationships such as the Hammett equation are employed. libretexts.org The Hammett equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. youtube.com

The substituent constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. fraunhofer.de For fluorine, the Hammett constants depend on its position on the ring.

Table: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| F | +0.34 | +0.06 |

| Cl | +0.37 | +0.23 |

| Br | +0.39 | +0.23 |

| I | +0.35 | +0.18 |

| NO₂ | +0.71 | +0.78 |

| CH₃ | -0.07 | -0.17 |

Data sourced from established physical organic chemistry literature.

The application of Hammett analysis provides a powerful tool for understanding and predicting the reactivity of this compound in various chemical transformations, guiding the design of new synthetic methods and functional molecules.

Theoretical and Computational Investigations of 2,4,6 Trifluoro N Hydroxyaniline

Reaction Mechanism Modeling and Transition State Characterization

Mapping of Potential Energy Surfaces for Key Transformations

A cornerstone of computational chemistry is the concept of the Potential Energy Surface (PES), a multidimensional landscape that illustrates the energy of a molecular system as a function of its geometry. numberanalytics.comwayne.edu For any chemical reaction, the path of least energy from reactants to products across the PES is known as the reaction pathway, which proceeds through a transition state—the saddle point on this surface. bohrium.comresearchgate.net Understanding the PES is crucial for elucidating reaction mechanisms, calculating reaction rates, and predicting the stability of intermediates. numberanalytics.comwayne.edu

From a computational perspective, numerous aspects of chemistry can be understood by analyzing the PES. bohrium.com Molecular structures correspond to the minima on the surface, while the energy difference between the minima for reactants and products determines the reaction's energetics. wayne.edu The height of the energy barrier (the transition state) separating reactants and products governs the reaction rate. wayne.edu

For a molecule like 2,4,6-Trifluoro-N-hydroxyaniline, mapping the PES for key transformations, such as N-O bond cleavage, electrophilic aromatic substitution, or rearrangement reactions, would be a primary objective. acs.orgbyjus.com Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to calculate the energies of different molecular conformations. bohrium.com By systematically altering the geometry (e.g., bond lengths and angles) and calculating the corresponding energy, a map of the PES can be constructed.

Advanced algorithms can then identify the lowest energy pathways for reactions. wayne.edu Techniques such as ab initio molecular dynamics (AIMD) can simulate the movement of atoms over time, providing a dynamic view of the reaction on the PES. bohrium.com Recent progress has also seen the application of machine learning techniques to model high-dimensional potential energy surfaces from a set of electronic structure calculations, making the process more efficient. acs.org

An illustrative representation of data that could be generated for a hypothetical reaction of this compound is shown below.

| Species | Method | Relative Energy (kcal/mol) | Key Geometric Parameter(s) |

| Reactant | DFT (B3LYP/6-31G) | 0.0 | N-O bond length: 1.45 Å |

| Transition State | DFT (B3LYP/6-31G) | +25.3 | Partially broken N-O bond: 1.98 Å |

| Product | DFT (B3LYP/6-31G*) | -15.7 | Separated radical species |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Prediction of Regio- and Stereoselectivity through Computational Methods

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products can be formed. rsc.org This is particularly relevant for substituted anilines, where electrophilic attack on the aromatic ring can occur at different positions (regioselectivity) or where reactions can lead to different spatial arrangements of atoms (stereoselectivity).

Regioselectivity:

For this compound, the fluorine atoms and the N-hydroxy group exert strong electronic effects, directing incoming electrophiles to specific positions on the benzene (B151609) ring. byjus.com Computational methods can quantify these effects to predict the most likely site of reaction. Several approaches are commonly used:

Analysis of σ-complex stability: The mechanism of electrophilic aromatic substitution involves the formation of a positively charged intermediate known as a σ-complex or Wheland intermediate. nih.gov By calculating the relative energies of the different possible σ-complexes (one for each potential site of attack), chemists can predict which reaction pathway is energetically favored. The pathway with the most stable intermediate is generally the one that proceeds fastest. nih.gov

Molecular Orbital Theory: The distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the most nucleophilic sites in a molecule, which are most susceptible to electrophilic attack. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) areas that are attractive to electrophiles.

Proton Affinity Calculations: Recent methods, like the RegioSQM model, predict regioselectivity by calculating the proton affinity of each aromatic carbon atom. nih.govrsc.org The carbon with the highest proton affinity is identified as the most nucleophilic and therefore the most likely site of electrophilic attack. nih.govrsc.org This method has shown high accuracy for a wide range of heteroaromatic systems. rsc.orgrsc.org

Stereoselectivity:

Stereoselectivity arises from differences in the activation energies of competing reaction pathways that lead to different stereoisomers. rsc.orgarxiv.org Computational models can predict stereochemical outcomes by calculating the energies of the diastereomeric transition states. rsc.org The stereoisomer formed via the lower-energy transition state will be the major product. This is often a complex task, as the energy differences can be very small. arxiv.org Machine learning techniques are increasingly being used to develop predictive models for stereoselectivity by learning from existing reaction data. arxiv.orgnih.gov For a chiral molecule like this compound (if it were to react with a chiral reagent or catalyst), these methods would be invaluable for predicting the enantiomeric excess. nd.edu

Solvent Effects and Environmental Influences on Reactivity: Computational Modeling

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can significantly influence reaction rates and outcomes. numberanalytics.comnumberanalytics.com Computational modeling of solvent effects is therefore crucial for obtaining results that are comparable to real-world experiments. ucsb.edu There are two main approaches to modeling solvation:

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. ucsb.edu This provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive. numberanalytics.com

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. numberanalytics.comnumberanalytics.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. ucsb.edu This approach is computationally much more efficient and is widely used, though it may not capture highly specific interactions as accurately as explicit models. numberanalytics.com Machine learning potentials are also emerging as a powerful tool to model solvent effects with greater efficiency. springernature.com

For this compound, a polar molecule, the choice of solvent would be expected to have a significant impact on its reactivity. For instance, a polar solvent could stabilize charged intermediates or transition states, thereby accelerating a reaction. numberanalytics.com Computational models incorporating solvent effects would be essential for accurately predicting reaction barriers and, consequently, reaction rates in different media. rsc.org These models can also predict properties like solvatochromic shifts—the change in a molecule's UV-Vis absorption spectrum in different solvents. ucsb.edu

An illustrative table showing how computational models could predict the effect of solvent on a hypothetical reaction barrier is presented below.

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | --- | 35.1 |

| Chloroform | 4.8 | PCM (Implicit) | 28.4 |

| Methanol | 33.0 | PCM (Implicit) | 24.9 |

| Water | 78.4 | PCM (Implicit) | 23.5 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2,4,6 Trifluoro N Hydroxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. For a fluorinated compound like 2,4,6-Trifluoro-N-hydroxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including advanced multi-dimensional techniques, provides a comprehensive picture of the molecular architecture.

Advanced ¹⁹F NMR Techniques for Investigating Fluorine Environments

Given the presence of three fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive technique for probing the electronic environment of the fluorinated aromatic ring. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. biophysics.orgthermofisher.com The chemical shifts of the fluorine atoms are highly sensitive to their position on the benzene (B151609) ring and the nature of the substituents.

In this compound, the three fluorine atoms are in distinct chemical environments. The fluorine at the C4 position (para to the N-hydroxyamino group) would be expected to have a different chemical shift from the two equivalent fluorines at the C2 and C6 positions (ortho to the N-hydroxyamino group).

Furthermore, ¹⁹F NMR provides crucial information through spin-spin coupling. One can expect to observe:

³J(H-F) coupling: Coupling between the fluorine nuclei and the aromatic protons (H3 and H5).

J(F-F) coupling: Coupling between the non-equivalent fluorine nuclei (ortho to para). The magnitude of J-coupling in fluorinated compounds can often be observed over several bonds. thermofisher.com

Advanced techniques such as ¹H-{¹⁹F} decoupling experiments can simplify the proton spectrum by removing the H-F coupling, aiding in the assignment of proton signals. Conversely, ¹⁹F-{¹H} decoupling simplifies the fluorine spectrum. The large chemical shift dispersion typical of ¹⁹F NMR minimizes the probability of signal overlap, simplifying spectral analysis. thermofisher.com

Multi-Dimensional NMR (e.g., ¹H-¹³C HSQC, HMBC) for Connectivity and Topology

To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable. They reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and confirmation of the bonding framework. youtube.comlibretexts.org

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies all direct one-bond connections between protons and carbon atoms. libretexts.orgcolumbia.edusdsu.edu For this compound, an HSQC spectrum would show a correlation peak between the signals of the aromatic protons (H3, H5) and their directly attached carbons (C3, C5). This is a highly sensitive method for confirming which proton is attached to which carbon. libretexts.org

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for identifying longer-range connectivity, typically over two to three bonds (²J(C,H) and ³J(C,H)). columbia.edusdsu.edu It is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, the aromatic protons at C3 and C5 would show correlations to the fluorinated carbons (C2, C4, C6) and the carbon bearing the N-hydroxyamino group (C1). The proton of the hydroxyl group could potentially show a correlation to C1. These correlations provide definitive proof of the substituent pattern on the aromatic ring.

The expected correlations are summarized in the table below.

| Proton(s) | Expected HMBC Correlations (²J, ³J) to Carbons |

|---|---|

| H3 / H5 | C1, C2/C6, C4 |

| -OH | C1 (Potentially) |

| -NH | C1 |

Quantitative NMR (q-NMR) for Purity and Reaction Monitoring

Quantitative NMR (q-NMR) is a powerful primary analytical method for determining the purity of a substance or monitoring the progress of a reaction without the need for a reference standard of the analyte itself. The method relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.

For the purity assessment of a synthesized batch of this compound, the following procedure would be applied:

A precise mass of the analyte and a precise mass of a suitable internal standard (e.g., maleic anhydride (B1165640), 1,3,5-trimethoxybenzene) are dissolved in a known volume of deuterated solvent. The standard should have a simple spectrum with at least one resonance that is well-resolved from any analyte signals.

A ¹H NMR or ¹⁹F NMR spectrum is acquired under specific quantitative conditions, which include a long relaxation delay (D1) to ensure complete spin relaxation between pulses.

The purity of the analyte is calculated using the following equation, comparing the integrated signal areas of the analyte and the standard.

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

I = Integral area of the signal

N = Number of nuclei giving rise to the signal

M = Molar mass

m = mass

P = Purity of the standard

This technique can also be used to monitor the conversion of a starting material (e.g., 2,4,6-trifluoroaniline) to the product, this compound, by observing the disappearance of reactant signals and the appearance of product signals over time.

| Parameter | Analyte (Example) | Standard (Example) |

|---|---|---|

| Compound | This compound | Maleic Anhydride |

| Mass (m) | 10.5 mg | 5.2 mg |

| Molar Mass (M) | 177.09 g/mol | 98.06 g/mol |

| Signal Integral (I) | 2.10 | 2.00 |

| Number of Protons (N) | 2 (aromatic CH) | 2 (vinylic CH) |

| Purity of Standard (Pstd) | - | 99.8% |

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the initial identification of a newly synthesized compound as it can measure molecular masses with very high accuracy (typically to within 5 ppm). whitman.edu This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound, the molecular formula is C₆H₄F₃NO. HRMS would be used to confirm the mass of the molecular ion [M+H]⁺ or [M]⁺˙. The ability of HRMS to provide accurate mass measurements helps to confirm the identity of synthetic compounds with a high degree of confidence. whitman.edu

| Formula | Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

|---|---|---|---|---|

| C₆H₄F₃NO | [M+H]⁺ | 178.0318 | 178.0315 | -1.7 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a reproducible fingerprint of the molecule and helps to confirm its structure. libretexts.org

In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 178.03 for [M+H]⁺) would be isolated and then fragmented via collision-induced dissociation (CID). The resulting fragment ions give clues to the molecule's structure. Likely fragmentation pathways for anilines and hydroxylamines include the loss of small, stable neutral molecules. miamioh.edu

Expected fragmentation could involve:

Loss of a hydroxyl radical (•OH, 17 Da)

Loss of water (H₂O, 18 Da)

Loss of nitric oxide (NO, 30 Da) from the N-hydroxyamino group.

Loss of hydrogen fluoride (B91410) (HF, 20 Da), which is a possible fragmentation for fluorinated compounds. libretexts.org

By analyzing the masses of these fragment ions, the connectivity of the N-hydroxyamino group to the trifluorophenyl ring can be corroborated.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |

|---|---|---|---|

| 178.03 | H₂O | 160.02 | [C₆H₂F₃N]⁺ |

| 178.03 | NO | 148.03 | [C₆H₄F₃]⁺ |

| 178.03 | HF | 158.02 | [C₆H₃F₂NO]⁺ |

| 178.03 | CO + HF | 130.01 | [C₅H₃F₂N]⁺ |

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The specific frequencies of absorbed radiation are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to display distinct peaks corresponding to its key structural features: the hydroxyl group, the N-O bond, the C-F bonds, and the substituted benzene ring.

The analysis is typically performed using a Fourier Transform Infrared (FTIR) spectrometer, which offers high resolution and sensitivity. The sample can be prepared as a KBr pellet, a mull, or analyzed directly as a thin film or in solution. While specific experimental data for this compound is not widely published, its expected spectral characteristics can be inferred from known functional group absorption regions and data from analogous compounds like 2,4,6-Trifluoroaniline (B1293507). nist.govfishersci.fi The presence of the N-hydroxy group would introduce characteristic O-H and N-O stretching vibrations not present in the simpler aniline (B41778).

Table 1: Expected Characteristic IR Absorption Bands for this compound This table is generated based on standard functional group frequencies and data for analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H | Stretching | 3200-3600 (Broad) | The broadness is due to hydrogen bonding. |

| N-H | Stretching | ~3300-3500 | May be present in tautomeric forms or as an overtone. |

| Aromatic C-H | Stretching | 3000-3100 | Typically sharp peaks. |

| Aromatic C=C | Stretching | 1450-1600 | Multiple bands are characteristic of the aromatic ring. |

| C-F | Stretching | 1100-1400 | Strong, characteristic absorptions for organofluorine compounds. |

| N-O | Stretching | 950-1050 | A key indicator of the N-hydroxy functionality. |

| C-N | Stretching | 1250-1350 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. It is an effective technique for analyzing the inorganic and molecular composition of materials. nih.gov

For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the trifluorinated benzene ring skeleton. A comparative analysis with related compounds, such as 2,4,6-trichloroaniline (B165571) and 2,4,6-tribromoaniline, shows that the halogen substituents significantly influence the electronic and structural properties of the amino group, which can be probed by Raman spectroscopy. researchgate.netkfupm.edu.sa The C-F, C-C, and C-N bonds are expected to produce strong Raman signals. Furthermore, advanced techniques like Surface-Enhanced Raman Scattering (SERS) could be employed for trace-level detection by adsorbing the analyte onto a metallic nanoparticle substrate. researchgate.netkfupm.edu.sa

Table 2: Potential Raman Bands for this compound Analysis This table is generated based on typical Raman shifts for relevant functional groups.

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Notes |

| Aromatic Ring Breathing | 990-1010 | Symmetric ring mode, often strong in Raman. |

| C-F Symmetric Stretch | 700-800 | Strong Raman activity is expected. |

| N-O Stretch | 950-1050 | May be weak but provides complementary data to IR. |

| Aromatic C-H Bending | 1150-1200 | |

| Aromatic C=C Stretch | 1580-1620 | Often a very strong band in aromatic compounds. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the exact molecular structure. This technique requires growing a suitable single crystal, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly available, the methodology can be illustrated by the analysis of its parent compound, 2,4,6-Trifluoroaniline. nih.gov For this related molecule, crystals were grown and analyzed using a diffractometer with Mo Kα radiation. nih.gov The structure was solved using direct methods and refined to provide precise atomic coordinates, bond lengths, and angles. nih.gov Such an analysis for this compound would reveal the conformation of the N-hydroxy group relative to the fluorinated ring and detail the intermolecular hydrogen bonding network involving the hydroxyl and amino groups with fluorine atoms or other acceptor sites. nih.govaalto.finih.gov The determination of the absolute configuration, however, is often challenging and typically requires the presence of a heavy atom (anomalous scatterer) in the structure. nih.gov

Table 3: Example Crystallographic Data from a Single Crystal XRD Experiment (Data for 2,4,6-Trifluoroaniline)

| Parameter | Value nih.gov |

| Chemical Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 6.3220 (6) |

| b (Å) | 24.792 (2) |

| c (Å) | 3.8545 (5) |

| Volume (ų) | 604.14 (11) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 200 (2) |

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. units.it Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase of a compound. units.it

PXRD is crucial for routine batch characterization, phase identification, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. units.itnih.govmdpi.com Different polymorphs can have different physical properties. The PXRD pattern of a newly synthesized batch of this compound would be compared against a reference pattern to confirm its identity and phase purity. Any deviation or the appearance of new peaks could indicate the presence of impurities or a different polymorphic form. nih.gov The analysis is typically performed using a diffractometer with Cu Kα radiation, scanning over a range of 2θ angles. researchgate.net

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

For a compound like this compound, a reversed-phase HPLC method would likely be the primary choice for purity analysis. This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). google.com A Diode Array Detector (DAD) or UV detector would be used for quantification, set to a wavelength where the analyte exhibits strong absorbance. google.com

Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS), is another powerful tool, particularly for identifying volatile impurities. mdpi.comnih.gov Given the polarity and potential for thermal degradation of the N-hydroxyaniline functional group, derivatization might be necessary to convert the analyte into a more volatile and thermally stable form before injection into the GC system. mdpi.comnih.gov A Nitrogen-Phosphorus Detector (NPD) could also be used for selective and sensitive detection of the nitrogen-containing analyte. epa.gov The choice of column and temperature program is critical for achieving good separation.

Table 4: Representative Chromatographic Conditions for Purity Assessment This table outlines typical starting conditions for method development.

| Parameter | HPLC Method | GC-MS Method |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Gradient of Water and Acetonitrile | Helium at a constant flow rate (e.g., 1 mL/min) |

| Flow Rate / Oven Program | 1.0 mL/min | 60°C hold 2 min, ramp 10°C/min to 250°C, hold 5 min |

| Detector | UV/DAD at λmax (e.g., 210 nm, 254 nm) | Mass Spectrometer (Scan mode or SIM) |

| Injection Volume | 5-20 µL | 1 µL (split or splitless) |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Detailed Research Findings:

The analysis of fluorinated aromatic amines often employs reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. chromatographyonline.comchromatographyonline.comresearchgate.net For compounds like trifluoromethylaniline isomers, successful separations have been achieved using C18 or specialized fluorinated stationary phases. chromatographyonline.comthermofisher.com Fluorinated phases can offer unique selectivity for halogenated compounds due to specific interactions. chromatographyonline.comchromatographyonline.comresearchgate.net

Given the structure of this compound, a reversed-phase method is highly suitable. The presence of the polar N-hydroxy group and the fluorine atoms influences its retention characteristics. The mobile phase typically consists of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape and reproducibility. sielc.com The use of formic acid is particularly advantageous when the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com

For the detection of hydroxylamine (B1172632) and its derivatives, which may lack a strong chromophore, pre-column derivatization can be employed to enhance UV detection. rsc.org However, the aromatic ring in this compound should provide sufficient UV absorbance for direct detection.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound is presented in the table below. This method is based on established principles for the analysis of similar compounds like other trifluoromethylanilines and fluorinated aromatic amines. thermofisher.comsielc.comresearchgate.net

Interactive Data Table: Proposed HPLC Method for this compound

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Fluorinated Phase | C18 columns are standard for reversed-phase HPLC. Fluorinated phases can offer enhanced selectivity for fluorinated compounds. chromatographyonline.comchromatographyonline.comresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to suppress the ionization of the hydroxylamine group, leading to better peak shape and is compatible with mass spectrometry. sielc.com |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic amines. sielc.comd-nb.info |

| Gradient Elution | 30% B to 90% B over 15 minutes | A gradient is often necessary to elute compounds with a range of polarities and to ensure the target analyte is well-resolved from any impurities. d-nb.info |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The aromatic ring of the aniline derivative is expected to have a significant UV absorbance at this wavelength. A DAD allows for spectral confirmation of the peak. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the polar N-hydroxy group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. jfda-online.comsigmaaldrich.comresearchgate.net

Detailed Research Findings:

The most common derivatization strategies for compounds containing hydroxyl and amino groups are silylation and acylation. jfda-online.comiu.edunih.gov

Silylation: This process replaces the active hydrogen atoms in the -OH and -NH groups with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). iu.edunih.gov The resulting silylated derivative is significantly more volatile and exhibits improved chromatographic behavior. sigmaaldrich.com Silylation is a widely used technique for the GC-MS analysis of various organic compounds, including alcohols and amines. rsc.orgresearchgate.net

Acylation: This involves reacting the analyte with an acylating agent, such as an anhydride. Fluorinated anhydrides, like trifluoroacetic anhydride (TFAA), are often used as they can improve chromatographic properties and detection sensitivity. jfda-online.comiu.edu For aniline specifically, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride has been shown to produce derivatives with strong molecular ions in the mass spectrum, aiding in identification. nih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern. epa.gov

Below is a proposed GC-MS method for the analysis of the silylated derivative of this compound.

Interactive Data Table: Proposed GC-MS Method for Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | BSTFA is a powerful silylating agent for both -OH and -NH groups. TMCS acts as a catalyst to improve the reaction efficiency. iu.edu |

| Reaction Conditions | Heat at 70 °C for 30 minutes | Heating ensures the completion of the derivatization reaction. |

| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms) | This is a standard, robust, and relatively nonpolar column suitable for the analysis of a wide range of derivatized compounds. epa.gov |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is the most common carrier gas for GC-MS, providing good efficiency. |

| Oven Temperature Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program is essential for separating the derivatized analyte from the solvent, derivatizing agent byproducts, and any other components. This program allows for the elution of the derivatized compound in a reasonable time with good peak shape. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Injection Mode | Splitless (1 µL) | Splitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. epa.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching. nih.gov |

| MS Scan Range | 50-500 amu | This mass range should encompass the molecular ion and major fragment ions of the silylated derivative of this compound. |

| MS Source Temperature | 230 °C | Standard source temperature to maintain cleanliness and prevent condensation. |

| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature to ensure stable mass analysis. |

Role of 2,4,6 Trifluoro N Hydroxyaniline As a Chemical Precursor and Intermediate in Complex Molecule Synthesis

Synthesis of Fluorinated Heterocyclic Scaffolds and Chemical Architectures

The N-hydroxyaniline moiety is a cornerstone for building various nitrogen-containing heterocyclic scaffolds. The trifluorinated analogue is a key starting material for introducing the 2,4,6-trifluorophenyl group into these architectures, a substitution pattern sought after in medicinal chemistry and materials science for its ability to enhance metabolic stability and modify electronic characteristics.

N-Arylhydroxylamines are known precursors for the synthesis of N-aryl substituted five-membered heterocycles like pyrazoles and isoxazoles. The general and most common approach for synthesizing pyrazoles involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. By analogy, an N-arylhydroxylamine can be reductively coupled or otherwise transformed to participate in similar cyclization strategies.

For isoxazole (B147169) synthesis, N-arylhydroxylamines can react with α,β-unsaturated ketones or alkynes. For instance, the reaction with propargyl alcohols catalyzed by p-toluenesulfonic acid can yield 3,5-disubstituted isoxazoles. In the context of 2,4,6-Trifluoro-N-hydroxyaniline, the nucleophilicity of the hydroxylamine (B1172632) nitrogen would be reduced by the electron-withdrawing nature of the fluorinated ring, potentially requiring more forcing reaction conditions. However, the resulting N-(2,4,6-trifluorophenyl)isoxazoles would be highly valuable fluorinated scaffolds.

Table 1: Representative Synthesis of Isoxazoles from Hydroxylamine Derivatives (Note: These examples illustrate the general transformation. Specific data for the 2,4,6-trifluoro derivative is not widely published.)

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| N-Protected Hydroxylamine | Propargylic Alcohol | p-Tosylalcohol (TSA) | 3,5-Disubstituted Isoxazole |

| Hydroxylamine Hydrochloride | Terminal Alkyne, Aldehyde | n-BuLi, I₂ | 3,5-Disubstituted Isoxazole |

| Hydroxylamine Hydrochloride | 3-(Dimethylamino)-1-arylprop-2-en-1-one | Aqueous media | 5-Arylisoxazole |

The synthesis of quinoline (B57606) and tetrahydroquinoline cores from N-arylhydroxylamines can be achieved through intramolecular cyclization pathways. N-Arylhydroxylamines bearing a suitable three-carbon chain with a reactive site (e.g., an alkene or carbonyl group) can undergo acid-catalyzed or metal-mediated cyclization. For example, an N-(2-alkenylphenyl)hydroxylamine could cyclize to form a tetrahydroquinoline derivative.

The 2,4,6-trifluoro substitution pattern on the aniline (B41778) ring would heavily influence these reactions. The electron-deficient nature of the ring could facilitate intramolecular nucleophilic attack on a suitably positioned electrophile or stabilize anionic intermediates in other mechanistic pathways. Conversely, it would destabilize cationic intermediates like nitrenium ions, potentially altering reaction outcomes compared to non-fluorinated analogues. The synthesis of tetrahydroquinolines is a key area of research, with numerous methods developed, including domino reactions and metal-catalyzed processes. acs.orgsigmaaldrich.comchemrxiv.org Incorporating a trifluorinated precursor like this compound into these routes would provide direct access to fluorinated tetrahydroquinolines, a class of compounds with significant interest in drug discovery.

While the most common route to benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives, N-arylhydroxylamines can serve as precursors to the necessary starting materials. acs.org For instance, a Bamberger-type rearrangement of an N-arylhydroxylamine can yield an aminophenol, which can then be used in a subsequent cyclization.

More directly, N-arylhydroxylamines can be acylated to form N-aryl-N-hydroxy amides. These intermediates can then undergo reductive cyclization or other transformations to yield nitrogen-containing heterocycles. The use of this compound in such a sequence would produce N-hydroxy amides whose reactivity would be tuned by the fluorinated ring, offering a pathway to novel fluorinated heterocycles.

Building Block in Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. N-Arylhydroxylamines can serve as versatile building blocks in MCRs. Their nucleophilic character allows them to participate in cascades initiated by condensation with carbonyl compounds, followed by trapping with an isocyanide (e.g., in Ugi-type reactions) or other components.

The use of this compound in MCRs is a promising strategy for the rapid assembly of complex molecules bearing the trifluorophenyl motif. This approach allows for the creation of large libraries of structurally diverse fluorinated compounds for screening in drug discovery and materials science, where the unique properties of the highly fluorinated ring can be systematically explored.

Precursor for Advanced Organic Transformations and Functional Materials (excluding properties)

One of the most significant roles of N-arylhydroxylamines is as a precursor to highly reactive N-aryl nitrenium ions (Ar–NH⁺). These electrophilic species can participate in a variety of advanced organic transformations, most notably C–H amination reactions. The generation of the N-(2,4,6-trifluorophenyl)nitrenium ion from this compound under oxidative or acidic conditions would provide a powerful intermediate for forming C–N bonds.

The strong electron-withdrawing fluorine atoms would have a profound effect on the stability and electrophilicity of the resulting nitrenium ion, making it a unique tool for the synthesis of highly functionalized trifluoroanilines. These transformations are key for creating advanced organic materials where the precise installation of a fluorinated amine moiety is required for tuning electronic or structural characteristics.

Future Directions in Synthetic Applications and Analog Development

The synthetic potential of this compound is significant, though much of it remains to be explored in published literature. Future research will likely focus on several key areas:

Systematic Exploration of Cyclization Reactions: The development of robust protocols for the synthesis of fluorinated pyrazoles, isoxazoles, quinolines, and other heterocycles specifically from this compound is a primary goal. This involves overcoming the modified reactivity due to the fluorine atoms to achieve high yields and selectivity.

Novel Multicomponent Reactions: Designing new MCRs that specifically leverage the unique electronic nature of this precursor could lead to the discovery of novel molecular architectures that are otherwise difficult to access.

Application in C-H Functionalization: Further investigation into the generation and reactivity of the N-(2,4,6-trifluorophenyl)nitrenium ion will expand the toolkit for late-stage C-H amination, allowing for the direct installation of the trifluoroaniline group into complex molecules.

Analog Development: The synthesis and evaluation of analogs of this compound, perhaps with different substitution patterns or protecting groups on the hydroxylamine moiety, will provide a broader range of precursors for fine-tuning the synthesis of advanced materials and potential pharmaceutical agents.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 2,4,6-Trifluoro-N-hydroxyaniline

The current body of research on this compound primarily establishes its role as a synthetic intermediate in the broader field of organofluorine chemistry. The introduction of fluorine atoms into organic molecules is a significant strategy in medicinal chemistry and materials science, as it can enhance properties like metabolic stability, binding affinity, and polarity. researchgate.net Research often focuses on the synthesis and reactivity of such fluorinated compounds, which serve as building blocks for more complex molecules. mdpi.com The presence of multiple fluorine atoms on the aniline (B41778) ring in this compound makes it a subject of interest for creating novel compounds with potentially desirable characteristics for pharmaceuticals and advanced materials. mdpi.com The synthesis of organofluorine compounds is a challenging yet crucial area, with a continuous need for innovative and efficient methods. researchgate.netmdpi.com

Identification of Knowledge Gaps and Emerging Research Avenues in Fluorinated N-Hydroxyaniline Chemistry

A significant knowledge gap exists in the comprehensive biological characterization of many fluorinated intermediates, including this compound. While their utility as precursors is acknowledged, their intrinsic biological activities and metabolic pathways are often not fully elucidated. Research into the biodehalogenation of fluorinated anilines indicates that these compounds can undergo complex metabolic reactions, forming reactive intermediates like quinoneimines. nih.gov The number and position of fluorine substituents can influence the reactivity and bioactivation of these molecules. nih.gov

Emerging research avenues could therefore focus on several key areas:

Metabolic Studies: A deeper investigation into the metabolic fate of this compound is warranted. Understanding how the N-hydroxy and trifluorophenyl moieties are processed in biological systems is crucial for any potential therapeutic application. Studies have shown that fluorinated anilines can be dehalogenated through various pathways, including monooxygenation and the formation of unstable fluorohydroxyanilines. nih.gov

Medicinal Chemistry Applications: There is an opportunity to systematically explore the use of this compound as a scaffold for new drug candidates. Approximately 25% of active drugs contain fluorine, highlighting the importance of fluorinated compounds in pharmaceutical research. researchgate.net Its unique substitution pattern could be leveraged to design novel inhibitors or modulators of biological targets.

Materials Science: The application of fluorinated compounds extends to materials such as liquid crystals, polymers, and coatings. springernature.comnih.gov The specific properties imparted by the 2,4,6-trifluoro substitution pattern could be exploited in the development of new functional materials.

Prospective Methodological Advancements and Interdisciplinary Research Opportunities

Future progress in the study of this compound and related compounds will be driven by both methodological innovation and interdisciplinary collaboration.

Methodological Advancements: The field of organofluorine chemistry is continually evolving with the development of new fluorination reagents and synthetic strategies. springernature.comresearchgate.net Prospective advancements relevant to this compound include:

Novel Synthetic Routes: The development of more efficient, selective, and sustainable methods for synthesizing fluorinated N-hydroxyanilines remains a key objective. mdpi.com This includes exploring new catalysts and reagents that can operate under milder conditions.

Computational Chemistry: The use of computational tools can aid in predicting the physicochemical properties, reactivity, and potential biological activity of fluorinated molecules, thereby guiding experimental efforts.

Radiolabeling Techniques: For applications in diagnostic imaging, such as Positron Emission Tomography (PET), efficient methods for introducing fluorine-18 (B77423) (¹⁸F) would be a significant advancement.

Interdisciplinary Research Opportunities: The multifaceted potential of fluorinated compounds necessitates a collaborative approach. researchgate.net

Chemistry and Biology: Collaborations between synthetic organic chemists and biologists are essential to explore the therapeutic potential of this compound derivatives. This includes screening for biological activity and elucidating mechanisms of action.

Chemistry and Materials Science: Joint efforts between chemists and materials scientists can lead to the design and synthesis of novel polymers, liquid crystals, or other advanced materials incorporating the 2,4,6-trifluorophenyl moiety.

Pharmacology and Medicine: Should any derivatives show promise, further collaboration with pharmacologists and medical researchers would be crucial for preclinical and clinical development, building on the established importance of fluorine in drug design. researchgate.net

By addressing the current knowledge gaps and fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of this compound and the broader class of fluorinated N-hydroxyanilines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Trifluoro-N-hydroxyaniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via hydroxylamine derivatization of 2,4,6-trifluoroaniline. Key steps include nitroso-intermediate formation under acidic conditions (e.g., HCl/NaNO₂) followed by reduction with hydroxylamine hydrochloride. Yield optimization requires precise control of temperature (0–5°C for diazotization) and stoichiometric ratios (1:1.2 aniline-to-nitrosating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors .

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodology :

- NMR : ¹⁹F NMR is critical due to the three fluorine atoms. Expect distinct signals at δ −60 to −65 ppm (para-F) and δ −110 to −115 ppm (ortho-F) in CDCl₃. ¹H NMR shows a singlet for the aromatic proton (δ 6.8–7.2 ppm) and a broad peak for the hydroxylamine NH (δ 5.5–6.0 ppm) .

- IR : Confirm N–O stretch (930–960 cm⁻¹) and hydroxylamine O–H stretch (3200–3400 cm⁻¹).

- Data Contradictions : Overlapping signals in ¹H NMR (e.g., with trifluoromethyl analogs) require high-resolution MS (ESI+) for molecular ion confirmation (m/z 163.03 [M+H]⁺).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

- Experimental Design : Perform kinetic studies using bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄). Monitor substituent effects via DFT calculations (B3LYP/6-311+G(d,p)) to predict activation barriers for ortho/para positions.

- Findings : Fluorine’s electron-withdrawing effect directs electrophiles to the meta position relative to the hydroxylamine group. Contrast with non-fluorinated analogs (e.g., N-hydroxyaniline) shows >80% meta-substitution in trifluoro derivatives .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation pathways (e.g., oxidation to nitroso derivatives or hydrolysis to 2,4,6-trifluoroaniline).

- Results : Degradation follows first-order kinetics (t₁/₂ = 18 months at 25°C). Primary degradation product is 2,4,6-trifluoronitrosobenzene (m/z 147.01 [M+H]⁺), confirmed by HRMS and ¹⁹F NMR .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Analysis : Discrepancies arise from polymorphic forms or residual solvents. Use DSC (Tm = 98–102°C) to identify polymorphs and Karl Fischer titration to quantify water content.

- Resolution : Standardize solvent systems (e.g., anhydrous DMSO for polar aprotic tests) and report crystallographic data (if available) to clarify structural influences on solubility .

Data-Driven Research Applications

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

- Synthetic Approach : React with Zn(NO₃)₂·6H₂O or Cu(OAc)₂ under solvothermal conditions (DMF, 120°C). Characterize MOFs via PXRD (to confirm crystallinity) and BET (surface area >500 m²/g).

- Utility : The hydroxylamine group enhances ligand-metal coordination, enabling applications in gas storage (CO₂ uptake: 2.5 mmol/g at 1 bar) .

Q. What are the challenges in quantifying trace impurities in this compound using GC-MS?

- Methodology : Derivatize impurities (e.g., trifluoroacetyl chloride for hydroxylamine byproducts) to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) and SIM mode for selective ion monitoring (m/z 163, 147, 129).

- Limitations : Co-elution of halogenated analogs requires tandem MS (Q-TOF) for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.